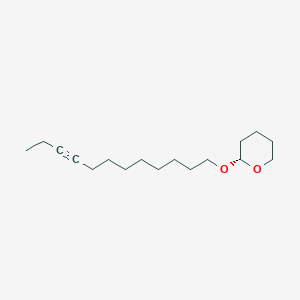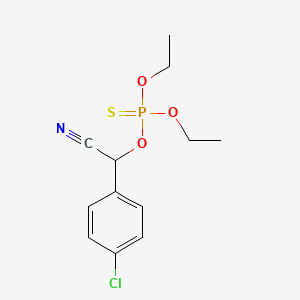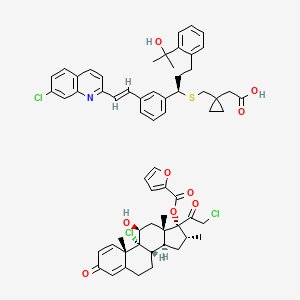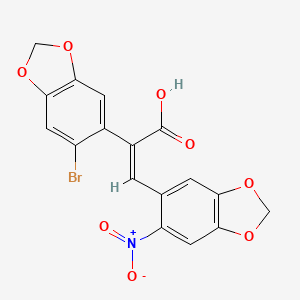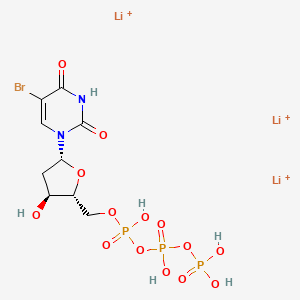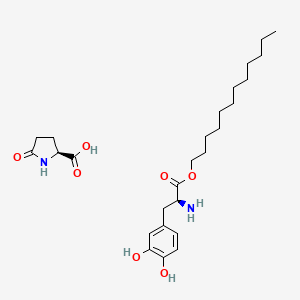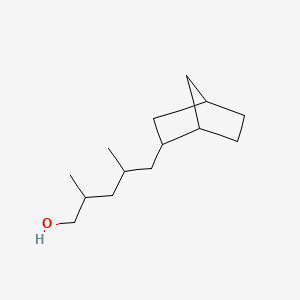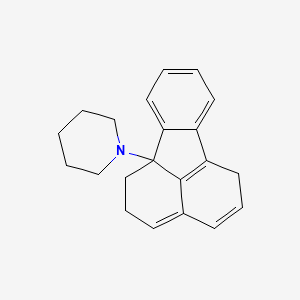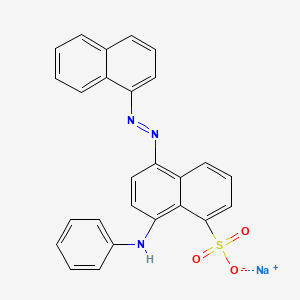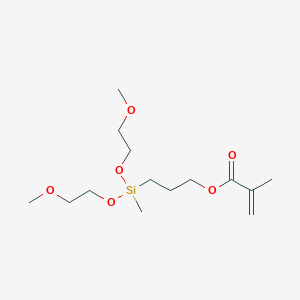
3-(Bis(2-methoxyethoxy)methylsilyl)propyl methacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Bis(2-methoxyethoxy)methylsilyl)propyl methacrylate is a chemical compound with the molecular formula C14H28O6Si and a molecular weight of 320.45 g/mol . It is a methacrylate ester that contains a silyl group, making it a versatile compound in various applications, particularly in the field of polymer chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bis(2-methoxyethoxy)methylsilyl)propyl methacrylate typically involves the reaction of methacrylic acid with 3-(bis(2-methoxyethoxy)methylsilyl)propyl alcohol. The reaction is usually carried out in the presence of a catalyst such as a strong acid (e.g., sulfuric acid) or a base (e.g., sodium hydroxide) to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a controlled temperature and pressure, and the product is purified using techniques such as distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
3-(Bis(2-methoxyethoxy)methylsilyl)propyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form polymers with unique properties.
Hydrolysis: The silyl group can be hydrolyzed under acidic or basic conditions to form silanols.
Substitution: The methacrylate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions are employed.
Substitution: Nucleophiles such as amines or thiols can be used.
Major Products Formed
Polymers: Formed through polymerization, these polymers can be used in coatings, adhesives, and sealants.
Silanols: Formed through hydrolysis, these compounds can further react to form siloxanes.
Aplicaciones Científicas De Investigación
3-(Bis(2-methoxyethoxy)methylsilyl)propyl methacrylate has a wide range of applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of functional polymers with unique properties.
Biology and Medicine: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Mecanismo De Acción
The mechanism of action of 3-(Bis(2-methoxyethoxy)methylsilyl)propyl methacrylate involves its ability to undergo polymerization and form cross-linked networks. The silyl group enhances the compound’s reactivity and allows for the formation of stable siloxane bonds. These properties make it suitable for applications requiring durable and flexible materials .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Trimethoxysilyl)propyl methacrylate
- 3-(Triethoxysilyl)propyl methacrylate
- 3-(Methacryloxypropyl)trimethoxysilane
Uniqueness
3-(Bis(2-methoxyethoxy)methylsilyl)propyl methacrylate is unique due to its bis(2-methoxyethoxy)methylsilyl group, which provides enhanced solubility and reactivity compared to other silyl methacrylates. This makes it particularly useful in applications requiring high-performance materials .
Propiedades
Número CAS |
93804-26-3 |
|---|---|
Fórmula molecular |
C14H28O6Si |
Peso molecular |
320.45 g/mol |
Nombre IUPAC |
3-[bis(2-methoxyethoxy)-methylsilyl]propyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C14H28O6Si/c1-13(2)14(15)18-7-6-12-21(5,19-10-8-16-3)20-11-9-17-4/h1,6-12H2,2-5H3 |
Clave InChI |
IQNCMVGYSANBSP-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OCCC[Si](C)(OCCOC)OCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


